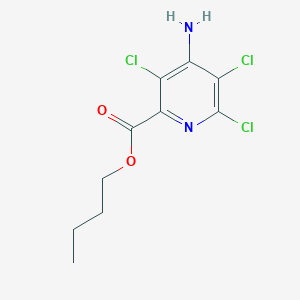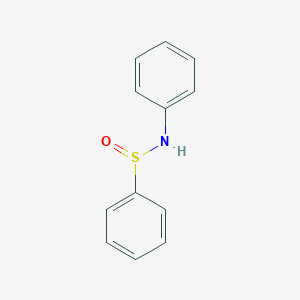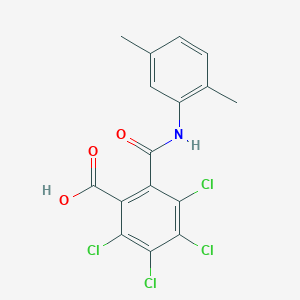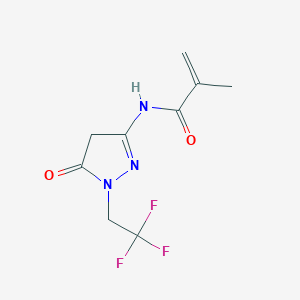![molecular formula C32H42O4Si B15075270 (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione CAS No. 173864-65-8](/img/structure/B15075270.png)
(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrocycloocta[C]furan ring system, which is functionalized with a tert-butyl(diphenyl)silyl ether group and a methylbutyl side chain. The stereochemistry of the molecule is defined by multiple chiral centers, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocycloocta[C]furan ring, introduction of the tert-butyl(diphenyl)silyl ether group, and the stereoselective addition of the methylbutyl side chain. Reaction conditions often involve the use of strong bases, protecting groups, and chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different stereoisomers.
Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alcohol or amine.
科学的研究の応用
(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model system for studying stereoselective reactions.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: It may find applications in the development of new materials, catalysts, and other industrial products.
作用機序
The mechanism of action of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use, such as in a biological assay or therapeutic application.
類似化合物との比較
Similar compounds to (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione include other tetrahydrocycloocta[C]furan derivatives and molecules with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. The unique combination of the tert-butyl(diphenyl)silyl ether group and the specific stereochemistry of the molecule sets it apart from other similar compounds, potentially offering distinct advantages in certain applications.
特性
CAS番号 |
173864-65-8 |
|---|---|
分子式 |
C32H42O4Si |
分子量 |
518.8 g/mol |
IUPAC名 |
(3aE,6S,9S,9aR)-9-[(2R)-5-[tert-butyl(diphenyl)silyl]oxypentan-2-yl]-6-methyl-1,5,6,7,9,9a-hexahydrocycloocta[c]furan-3,8-dione |
InChI |
InChI=1S/C32H42O4Si/c1-23-18-19-27-28(22-35-31(27)34)30(29(33)21-23)24(2)13-12-20-36-37(32(3,4)5,25-14-8-6-9-15-25)26-16-10-7-11-17-26/h6-11,14-17,19,23-24,28,30H,12-13,18,20-22H2,1-5H3/b27-19+/t23-,24+,28-,30-/m0/s1 |
InChIキー |
GXNDGUMRRXZKFM-WPTCTQSXSA-N |
異性体SMILES |
C[C@H]1C/C=C/2\[C@H](COC2=O)[C@@H](C(=O)C1)[C@H](C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
正規SMILES |
CC1CC=C2C(COC2=O)C(C(=O)C1)C(C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
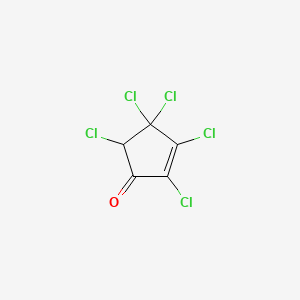
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
